

# Fenebrutinib pharmacokinetics and absorption distribution

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fenebrutinib

CAS No.: 1434048-34-6

Cat. No.: S002954

[Get Quote](#)

## Fenebrutinib Pharmacokinetic Parameters

The table below summarizes the key quantitative pharmacokinetic parameters of **fenebrutinib**, derived from population pharmacokinetic (popPK) modeling and in vitro studies [1] [2].

Parameter	Value / Description	Source / Context
Molecular Weight	664.8 g/mol	In vitro data [1]
logP	3.3	Measured [1]
pKa	pKa1: 5.0, pKa2: 3.7 (diprotic base)	In vitro data [1]
Plasma Protein Binding ( $f_{u,p}$ )	0.197 (19.7% unbound)	Measured [1]
Blood-to-Plasma Ratio (B/P)	0.61	Measured [1]
Primary Clearance Pathway	Hepatic metabolism, predominantly via CYP3A4 [1]	In vitro and clinical data

Parameter	Value / Description	Source / Context
popPK Model Structure	3-compartment model with linear elimination and a flexible absorption transit compartment model [2]	Phase 1 and Phase 2 data in healthy subjects and RA patients
Apparent Clearance (CL/F)	52% higher in healthy subjects compared to patients with Rheumatoid Arthritis (RA) [2]	Population PK analysis
Half-life ( $t_{1/2}$ )	4 to 10 hours [3]	Phase 1 single and multiple ascending dose studies

## ADME Processes of Fenebrutinib

A deep understanding of **fenebrutinib**'s Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial for predicting its behavior in the body.

- **Absorption: Fenebrutinib** is administered orally. Its absorption is described by a flexible absorption transit compartment model in popPK analyses [2]. A mechanistic absorption PBPK model using the **ADAM** (Advanced Dissolution, Absorption, and Metabolism) model accounts for its pH-dependent solubility and predicted dissolution profile. Its human jejunum effective permeability ( $P_{\text{eff, man}}$ ) was predicted from Madin-Darby Canine Kidney (MDCK) cell assays [1].
- **Distribution: Fenebrutinib** exhibits multi-compartmental kinetics. A popPK model best describes its profile using a **3-compartment model** [2]. For PBPK modeling, a minimal PBPK model with a **single adjusting compartment (SAC)** was used to capture its multiphasic profile. The volume of distribution at steady-state ( $V_{\text{SS}}$ ) was predicted using tissue composition equations [1].
- **Metabolism:** In vitro and clinical data indicate that hepatic metabolism, primarily via **CYP3A4**, is the main clearance pathway for **fenebrutinib** [1]. It has been identified as a **sensitive CYP3A substrate** [1].
- **Excretion:** The parent drug is largely eliminated through metabolism, with minor renal clearance contributing to its elimination profile [1].

## Drug-Drug Interactions and Transporter Role

**Fenebrutinib**'s DDI profile is complex, as it is both a substrate and an inhibitor of key enzymes and transporters. The table below summarizes its interaction potential as a perpetrator [3].

Interaction Target	In Vitro Inhibition	Clinical DDI Observation (with probe substrates)	Mechanistic Conclusion
CYP3A	Time-dependent inhibitor (TDI) [3]	~2-fold increase in Midazolam AUC [3]	Clinical inhibitor of CYP3A [3]
BCRP	IC <sub>50</sub> = 9.40 μM [3]	~2.7-fold increase in Rosuvastatin AUC; C <sub>max</sub> increase larger than AUC [1] [3]	Primary cause of Rosuvastatin DDI is intestinal BCRP inhibition [1] [3]
OATP1B	IC <sub>50</sub> = 19.7 μM (OATP1B1), 7.15 μM (OATP1B3) [3]	Increase in Rosuvastatin and Simvastatin exposure [3]	Not a clinical OATP1B inhibitor (based on endogenous biomarker data) [3]

A pivotal approach to understanding these complex DDIs was the use of the endogenous biomarkers **coproporphyrin I (CP-I) and CP-III**. Despite in vitro data showing OATP1B inhibition, **fenebrutinib** administration caused **no change in CP-I or CP-III plasma levels** in clinical studies. This key finding demonstrated that the observed clinical DDIs with statins were caused primarily by inhibition of CYP3A and BCRP, rather than OATP1B [3].

Furthermore, a unique DDI was observed when **fenebrutinib** was co-administered with itraconazole (a strong CYP3A inhibitor). Contrary to expectations, itraconazole decreased **fenebrutinib's** C<sub>max</sub> while increasing its AUC. A PBPK model incorporating the effect of **drug-excipient complexation** revealed that **hydroxypropyl-β-cyclodextrin (H-β-CD)**, an excipient in the itraconazole solution, complexed with **fenebrutinib** in the gut, delaying its absorption and rationalizing the unexpected PK profile [1].

## Experimental Protocols for Key Assays

The following methodologies are critical for evaluating **fenebrutinib's** pharmacokinetic and interaction properties.

- **In Vitro Transporter Inhibition Assay** [3]
  - **System:** Uptake assays in transfected cell lines (e.g., HEK293, MDCKII).

- **Probe Substrates:**  $\beta$ -estradiol 17-( $\beta$ -D-glucuronide) (E217 $\beta$ G) for OATP1B1; cholecystokinin-8 (CCK-8) for OATP1B3.
  - **Procedure:** Incubate cells with probe substrate and varying concentrations of **fenebrutinib**. Measure intracellular accumulation of the probe over time.
  - **Analysis:** Calculate IC<sub>50</sub> values from concentration-dependent inhibition curves.
- **In Vitro CYP Inhibition and Time-Dependent Inhibition (TDI) [3]**
    - **System:** Human liver microsomes (HLM).
    - **Reversible Inhibition:** Co-incubate HLM with CYP probe substrates (e.g., midazolam for CYP3A) and **fenebrutinib**. Measure metabolite formation.
    - **Time-Dependent Inhibition:** Pre-incubate HLM with fenebrutinib (with and without NADPH) before adding the probe substrate. A shift in IC<sub>50</sub> after pre-incubation indicates TDI.
    - **Analysis:** Determine TDI kinetic parameters ( $k_{inact}$ ,  $K_I$ ).
  - **Clinical DDI Study with Endogenous Biomarkers [3]**
    - **Design:** Multiple-dose, crossover or sequential study in healthy subjects.
    - **Procedure:** Administer **fenebrutinib** (e.g., 200 mg BID) and measure plasma levels of probe drugs (e.g., midazolam, rosuvastatin) and endogenous biomarkers (CP-I, CP-III) with and without **fenebrutinib** co-administration.
    - **Bioanalysis:** Use LC-MS/MS to quantify drug and biomarker concentrations.
    - **PK Analysis:** Calculate geometric mean ratios (GMRs) for AUC and C<sub>max</sub> to assess DDI magnitude.

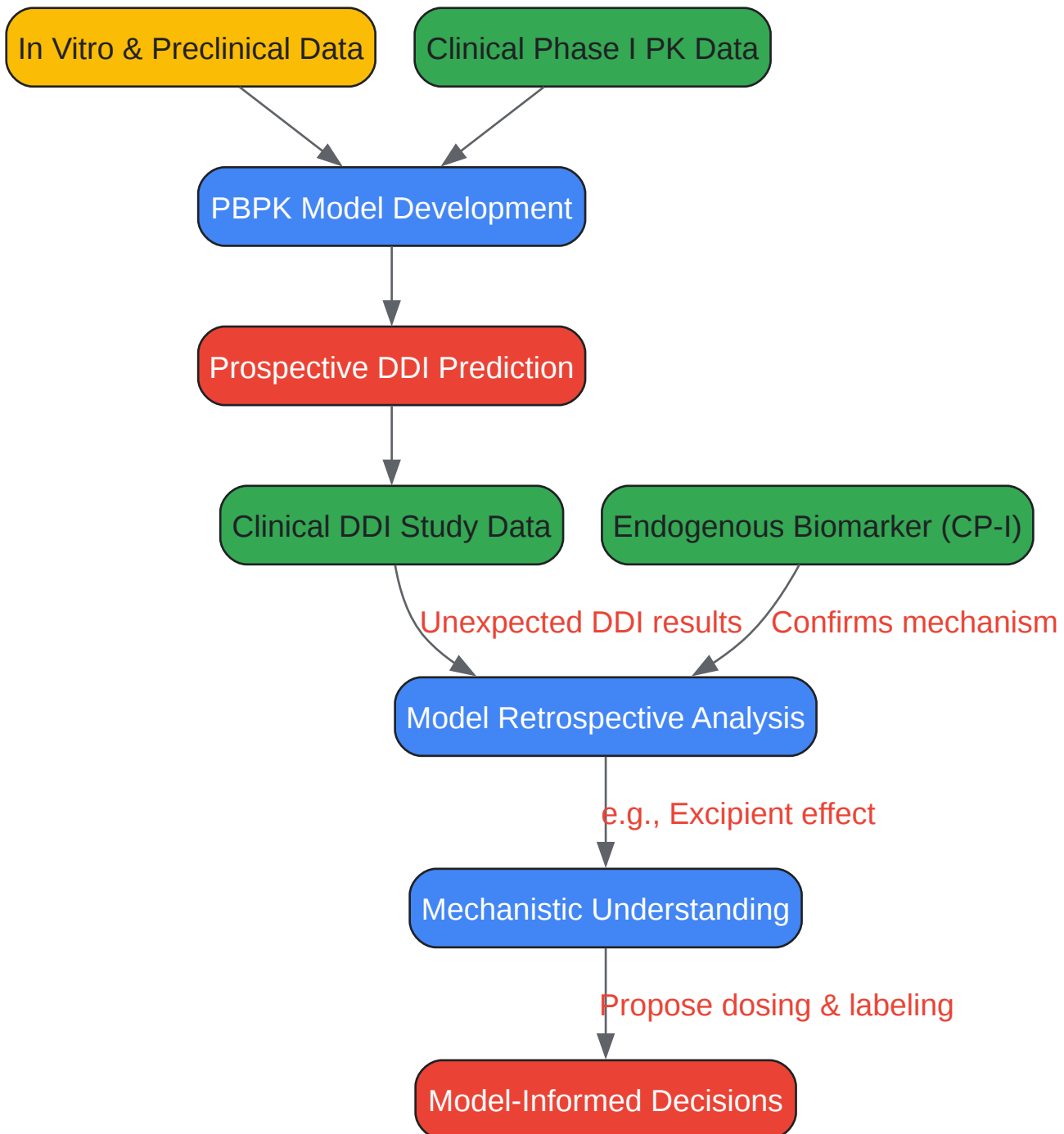
## Model-Informed Drug Development

Model-informed approaches have been central to **fenebrutinib**'s development strategy [2].

- **Population PK (popPK) Modeling:** A popPK model was developed using data from healthy subjects and RA patients. This model identified that healthy subjects had a **52% higher apparent clearance** than patients, a critical factor for dose selection [2].
- **Physiologically-Based Pharmacokinetic (PBPK) Modeling:** A full PBPK model was built and verified against clinical data. It was used prospectively to predict DDI magnitude and retrospectively to rationalize complex observations, such as the itraconazole DDI, by incorporating the **drug-excipient complexation** effect [1].
- **Exposure-Response (E-R) Analysis:** In a Phase 2 RA study, E-R analyses for efficacy endpoints (ACR20, ACR50, ACR70, DAS28) modeled the **fenebrutinib** effect using an E<sub>max</sub> model. The

analysis showed that an efficacy plateau was achieved within the exposure range of the Phase 2 trial [2].

The workflow below illustrates how these components are integrated in a PBPK-based MIDD approach for **fenebrutinib**.



[Click to download full resolution via product page](#)

*PBPK Model-Informed Drug Development Workflow for Fenebrutinib [1] [3]*

## Key Signaling Pathways and Experimental Workflows

**Fenebrutinib** is a Bruton's tyrosine kinase (BTK) inhibitor. BTK is a crucial component in signaling cascades following B-cell antigen receptor (BCR) activation in B cells and Fcγ receptor (FcγR) in myeloid cells [2]. Inhibition of BTK can thus modulate both B-cell and myeloid cell functions, which is the rationale for its use in autoimmune diseases [2].

The diagram below outlines the logical workflow for assessing complex DDIs using a combination of clinical probes and endogenous biomarkers.

*Workflow for Mechanistic Assessment of Complex DDIs [3]*

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Physiologically-Based Pharmacokinetic Model-Informed Drug... [pmc.ncbi.nlm.nih.gov]
2. Population Pharmacokinetics, Efficacy Exposure-response ... [pmc.ncbi.nlm.nih.gov]
3. Complex DDI by Fenebrutinib and the Use of Transporter ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Fenebrutinib pharmacokinetics and absorption distribution].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b002954#fenebrutinib-pharmacokinetics-and-absorption-distribution>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)